molecular formula C19H29ClN2O3 B2902740 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride CAS No. 1421529-02-3

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride

Cat. No.: B2902740
CAS No.: 1421529-02-3
M. Wt: 368.9
InChI Key: STMXXVQTZQGTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a methoxyphenyl-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropyl-Hydroxyethyl Group: This step involves the alkylation of the piperazine ring with a cyclopropyl-hydroxyethyl halide in the presence of a base.

    Attachment of the Methoxyphenyl-Propanone Moiety: The final step includes the reaction of the intermediate with 4-methoxyphenylpropanone under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride
  • 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-chlorophenyl)propan-1-one hydrochloride

Uniqueness

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one hydrochloride is unique due to the presence of the cyclopropyl-hydroxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can lead to different reactivity, stability, and potential therapeutic effects.

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3.ClH/c1-24-17-7-2-15(3-8-17)4-9-19(23)21-12-10-20(11-13-21)14-18(22)16-5-6-16;/h2-3,7-8,16,18,22H,4-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMXXVQTZQGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.